Cas no 115104-61-5 (2-Chloro-5-(4-fluorophenyl)pyrazine)

2-Chloro-5-(4-fluorophenyl)pyrazine 化学的及び物理的性質
名前と識別子
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- Pyrazine, 2-chloro-5-(4-fluorophenyl)-
- 2-chloro-5-(4-fluorophenyl)pyrazine
- DTXSID90613385
- AKOS027449386
- SCHEMBL6648525
- NTRDNBRDAXKFLE-UHFFFAOYSA-N
- DB-149610
- 115104-61-5
- 2-Chloro-5-(4-fluorophenyl)pyrazine
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- インチ: InChI=1S/C10H6ClFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H
- InChIKey: NTRDNBRDAXKFLE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=CN=C(C=N2)Cl)F
計算された属性
- 精确分子量: 208.0203541g/mol
- 同位素质量: 208.0203541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 25.8Ų
2-Chloro-5-(4-fluorophenyl)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C197591-100mg |
2-Chloro-5-(4-fluorophenyl)pyrazine |
115104-61-5 | 100mg |
$ 160.00 | 2022-04-01 | ||
Chemenu | CM334601-1g |
2-Chloro-5-(4-fluorophenyl)pyrazine |
115104-61-5 | 95%+ | 1g |
$505 | 2021-08-18 | |
TRC | C197591-1g |
2-Chloro-5-(4-fluorophenyl)pyrazine |
115104-61-5 | 1g |
$ 1000.00 | 2022-04-01 | ||
Chemenu | CM334601-1g |
2-Chloro-5-(4-fluorophenyl)pyrazine |
115104-61-5 | 95%+ | 1g |
$549 | 2023-01-19 | |
TRC | C197591-500mg |
2-Chloro-5-(4-fluorophenyl)pyrazine |
115104-61-5 | 500mg |
$ 660.00 | 2022-04-01 |
2-Chloro-5-(4-fluorophenyl)pyrazine 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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3. Caper tea
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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7. Back matter
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2-Chloro-5-(4-fluorophenyl)pyrazineに関する追加情報
Comprehensive Overview of 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS No. 115104-61-5): Properties, Applications, and Industry Insights
2-Chloro-5-(4-fluorophenyl)pyrazine (CAS No. 115104-61-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrazine derivative combines a halogenated aromatic ring with a nitrogen-containing heterocycle, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C10H6ClFN2, reflects a balanced polarity ideal for drug design, while its chloro-fluorophenyl moiety enhances binding affinity in target interactions.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 2-Chloro-5-(4-fluorophenyl)pyrazine. Researchers frequently search for "pyrazine-based scaffolds in medicinal chemistry" or "halogenated heterocycles for crop protection," underscoring its relevance. The compound’s lipophilicity (LogP ~2.8) and moderate molecular weight (208.62 g/mol) align with Lipinski’s Rule of Five, a critical metric in pharmacokinetic optimization.
In pharmaceutical applications, CAS 115104-61-5 serves as a precursor for kinase inhibitors and antiviral agents. Its fluorophenyl group enhances metabolic stability, addressing a common challenge in drug development pipelines. A 2023 study highlighted its role in modulating ATP-binding sites, a hotspot for cancer therapeutics. Meanwhile, agrochemical innovators leverage its chloropyrazine core to develop next-generation fungicides with reduced environmental persistence.
Synthetic routes to 2-Chloro-5-(4-fluorophenyl)pyrazine often involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, topics dominating organic chemistry forums. Process chemists emphasize yield optimization (>85% in recent patents) and solvent selection, with 2-MeTHF emerging as a greener alternative to traditional DMF. These advancements respond to growing demand for "cost-effective heterocycle synthesis" – a keyword with 200% YoY growth in scientific literature searches.
Analytical characterization of this compound typically employs HPLC-MS (retention time ~6.2 min in C18 columns) and 19F-NMR (δ -115 ppm vs CFCl3). Such data is crucial for quality control, particularly as regulatory agencies tighten ICH Q3D guidelines for elemental impurities. The crystal structure (monoclinic P21/c space group) further aids in computational modeling studies, bridging experimental and in silico drug design approaches.
Market analysts project steady growth for fluorinated pyrazines (CAGR 6.1% through 2030), driven by demand in precision agriculture and targeted therapies. However, challenges persist in scale-up synthesis and regulatory compliance, with researchers actively investigating continuous flow methods to address these bottlenecks. As sustainable chemistry gains traction, 115104-61-5 derivatives are being evaluated for biodegradability using OECD 301 protocols.
In conclusion, 2-Chloro-5-(4-fluorophenyl)pyrazine exemplifies the convergence of structural ingenuity and practical utility in modern chemistry. Its dual applicability in life sciences and material innovation positions it as a compound of enduring significance, with ongoing research unlocking new dimensions of its structure-activity relationships.
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